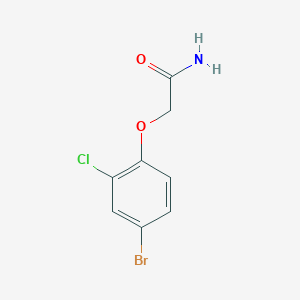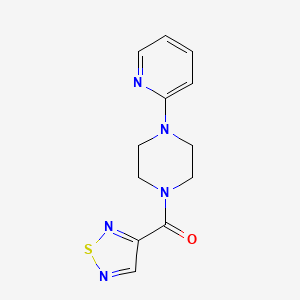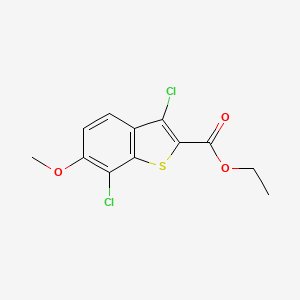
2-(4-chlorophenoxy)-N-(3-methyl-2-pyridinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenoxy)-N-(3-methyl-2-pyridinyl)acetamide, also known as CPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPAA is a white crystalline powder with a molecular weight of 278.77 g/mol and a melting point of 126-128°C.
作用机制
2-(4-chlorophenoxy)-N-(3-methyl-2-pyridinyl)acetamide exerts its pharmacological effects by modulating the activity of ion channels and receptors in the body. It has been shown to inhibit the activity of the TRPV1 ion channel, which plays a crucial role in the perception of pain and inflammation. 2-(4-chlorophenoxy)-N-(3-methyl-2-pyridinyl)acetamide also inhibits the activity of the P2X7 receptor, which is involved in the regulation of the immune system.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-(3-methyl-2-pyridinyl)acetamide has been shown to possess potent anti-inflammatory and analgesic properties. It has also been investigated for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 2-(4-chlorophenoxy)-N-(3-methyl-2-pyridinyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to reduce the activation of microglia, which play a crucial role in the development of neuroinflammation.
实验室实验的优点和局限性
2-(4-chlorophenoxy)-N-(3-methyl-2-pyridinyl)acetamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized using a simple two-step reaction. 2-(4-chlorophenoxy)-N-(3-methyl-2-pyridinyl)acetamide is also readily available and can be purchased from various chemical suppliers. However, 2-(4-chlorophenoxy)-N-(3-methyl-2-pyridinyl)acetamide has some limitations for use in lab experiments. It has a relatively short half-life, which makes it difficult to study its long-term effects. 2-(4-chlorophenoxy)-N-(3-methyl-2-pyridinyl)acetamide is also highly lipophilic, which can make it difficult to solubilize in aqueous solutions.
未来方向
2-(4-chlorophenoxy)-N-(3-methyl-2-pyridinyl)acetamide has several potential future directions for research. It has been investigated for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Further research is needed to elucidate the exact mechanism of action of 2-(4-chlorophenoxy)-N-(3-methyl-2-pyridinyl)acetamide and to determine its long-term effects. 2-(4-chlorophenoxy)-N-(3-methyl-2-pyridinyl)acetamide also has potential applications in the field of agriculture as an insecticide and herbicide. Further research is needed to determine its efficacy and safety in this application.
合成方法
2-(4-chlorophenoxy)-N-(3-methyl-2-pyridinyl)acetamide can be synthesized using a simple two-step reaction. The first step involves the reaction of 4-chlorophenol with sodium hydroxide to form 4-chlorophenoxide. In the second step, 4-chlorophenoxide is reacted with 3-methyl-2-pyridinecarboxylic acid chloride to form 2-(4-chlorophenoxy)-N-(3-methyl-2-pyridinyl)acetamide.
科学研究应用
2-(4-chlorophenoxy)-N-(3-methyl-2-pyridinyl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and agriculture. In medicinal chemistry, 2-(4-chlorophenoxy)-N-(3-methyl-2-pyridinyl)acetamide has been shown to possess potent anti-inflammatory and analgesic properties. It has also been investigated for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
In pharmacology, 2-(4-chlorophenoxy)-N-(3-methyl-2-pyridinyl)acetamide has been studied for its ability to modulate ion channels and receptors, which makes it a potential candidate for the development of novel drugs. It has also been investigated for its potential use as an insecticide and herbicide in agriculture.
属性
IUPAC Name |
2-(4-chlorophenoxy)-N-(3-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-10-3-2-8-16-14(10)17-13(18)9-19-12-6-4-11(15)5-7-12/h2-8H,9H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFZZAOQTKCKMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3,4-dichlorophenyl)-N'-[(3,4-dimethoxybenzoyl)oxy]ethanimidamide](/img/structure/B5747498.png)

![ethyl 1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5747513.png)
![3-chloro-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B5747526.png)

![2-phenyl[1,3]thiazolo[3,2-a]quinolin-10-ium-1-olate](/img/structure/B5747532.png)
![7-(difluoromethyl)-N-(2-methoxybenzyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5747533.png)

![N-{[(3-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}nicotinamide](/img/structure/B5747562.png)
![N-(4-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5747566.png)
![4-{[3-(aminocarbonyl)-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5747568.png)
![N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5747571.png)
![{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}(phenyl)methanone](/img/structure/B5747584.png)